molecular formula C22H23N3O7S B11207413 3,4,5-trimethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

3,4,5-trimethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11207413
M. Wt: 473.5 g/mol
InChI Key: SPJCSBVLUFIGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that features a trimethoxyphenyl group, a methoxyphenyl group, and a thieno[3,4-c]pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps:

    Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of hydroxybenzaldehyde derivatives using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors, often using sulfur and hydrazine derivatives under controlled conditions.

    Coupling Reactions: The final step involves coupling the trimethoxyphenyl intermediate with the thieno[3,4-c]pyrazole core using amide bond formation techniques, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield amines.

Scientific Research Applications

    Medicinal Chemistry: This compound is studied for its potential anti-cancer properties, particularly in inhibiting tubulin polymerization and other cellular targets.

    Biological Research: It is used to investigate the mechanisms of action of various biological pathways, including those involving heat shock proteins and thioredoxin reductase.

    Industrial Applications: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with various molecular targets:

    Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thereby disrupting microtubule formation.

    Heat Shock Protein Inhibition: It inhibits heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of many proteins required for tumor growth.

    Thioredoxin Reductase Inhibition: By inhibiting thioredoxin reductase, the compound disrupts the redox balance within cells, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: A well-known tubulin inhibitor used in the treatment of gout.

    Podophyllotoxin: Another tubulin inhibitor used for treating genital warts.

    Combretastatin: A potent microtubule targeting agent with anti-cancer properties.

Uniqueness

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to its combination of the trimethoxyphenyl and thieno[3,4-c]pyrazole moieties, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H23N3O7S

Molecular Weight

473.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C22H23N3O7S/c1-29-15-7-5-14(6-8-15)25-21(16-11-33(27,28)12-17(16)24-25)23-22(26)13-9-18(30-2)20(32-4)19(10-13)31-3/h5-10H,11-12H2,1-4H3,(H,23,26)

InChI Key

SPJCSBVLUFIGQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.